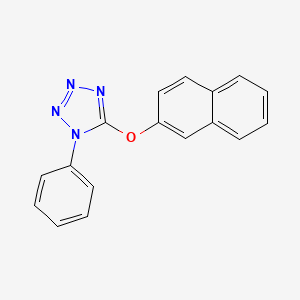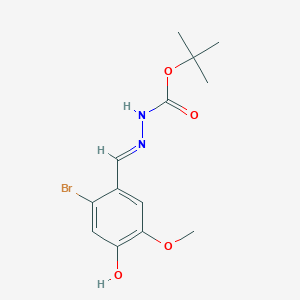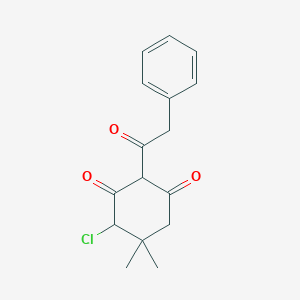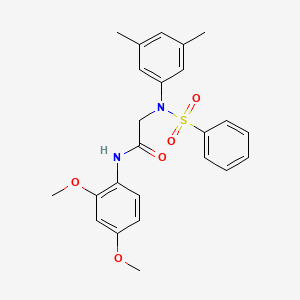![molecular formula C21H22N4O3 B6000920 3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B6000920.png)
3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a benzotriazinone core, which is a tricyclic structure containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, including the formation of the benzotriazinone core and the introduction of the morpholino and phenyl groups. One common synthetic route involves the following steps:
-
Formation of the Benzotriazinone Core: : The benzotriazinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a carboxylic acid derivative. The reaction is typically carried out under acidic conditions and may require heating to facilitate the cyclization process.
-
Introduction of the Morpholino Group: : The morpholino group can be introduced through a nucleophilic substitution reaction. This step involves the reaction of a suitable morpholine derivative with an appropriate electrophilic intermediate, such as a halogenated benzotriazinone.
-
Introduction of the Phenyl Group: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction. This step involves the reaction of a benzotriazinone derivative with a phenyl acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to larger batch sizes and implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agent used.
-
Reduction: : The compound can be reduced to form reduced derivatives, which may have different chemical and physical properties.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
-
Oxidation: : Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reaction conditions may vary depending on the desired oxidation product.
-
Reduction: : Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst. The reaction conditions may vary depending on the desired reduction product.
-
Substitution: : Common reagents for substitution reactions include halogenated derivatives, nucleophiles, and electrophiles. The reaction conditions may vary depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may yield reduced derivatives. Substitution reactions may yield substituted derivatives with different functional groups.
科学研究应用
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
-
Medicine: : The compound may have potential applications in medicinal chemistry, such as developing new drugs or therapeutic agents. Its unique chemical structure may allow it to interact with specific molecular targets in the body.
作用机制
The mechanism of action of 3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways in the body. The compound’s unique chemical structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one can be compared with other similar compounds, such as:
-
Benzotriazinone Derivatives: : These compounds share the benzotriazinone core structure and may have similar chemical properties and reactivity. the presence of different substituents can lead to variations in their biological and chemical properties.
-
Morpholino Derivatives: : These compounds share the morpholino group and may have similar biological activities. the presence of different core structures can lead to variations in their chemical properties and reactivity.
-
Phenyl Derivatives: : These compounds share the phenyl group and may have similar chemical properties and reactivity. the presence of different core structures and substituents can lead to variations in their biological activities.
The uniqueness of this compound lies in its combination of the benzotriazinone core, morpholino group, and phenyl group, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
3-[4-oxo-4-(2-phenylmorpholin-4-yl)butyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(24-13-14-28-19(15-24)16-7-2-1-3-8-16)11-6-12-25-21(27)17-9-4-5-10-18(17)22-23-25/h1-5,7-10,19H,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIYCJFSCWEKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE](/img/structure/B6000840.png)
![N-(2-fluorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6000841.png)
![1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6000845.png)


![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6000857.png)
![N-[2-(3-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B6000859.png)
![1-(4-fluorophenyl)-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B6000860.png)

![5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6000875.png)

![N-[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]acetamide](/img/structure/B6000886.png)
![(5E)-3-ethyl-5-[[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6000896.png)
![4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B6000907.png)
